2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Catalog No.
S774171
CAS No.
68039-49-6
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde

2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal, ≥97%) addresses the instability of linear aldehydes in alkaline cleaning products. Key advantages:

  • Exceptional resistance to aldol condensation, maintaining scent integrity in pH 9-10 bases.
  • High substantivity (LogP 2.34, bp 196°C) ensures superior retention on fabrics & surfaces.
  • Cost-effective at typical 0.1% inclusion, masking base odors without expensive botanicals.

Ideal for fragrancing soaps, detergents, APCs, and as a green top-to-middle note in fine fragrances.

CAS Number

68039-49-6

Product Name

2,4-Dimethyl-3-cyclohexenecarboxaldehyde

IUPAC Name

2,4-dimethylcyclohex-3-ene-1-carbaldehyde

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3

InChI Key

MZZRKEIUNOYYDF-UHFFFAOYSA-N

SMILES

CC1C=C(CCC1C=O)C

Canonical SMILES

CC1C=C(CCC1C=O)C

The exact mass of the compound 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Triplal, Ligustral, 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde, 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde, 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-

Purity

≥97%

Package Size

100 g, 15 ml, 25 ml, 100 ml

2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68039-49-6), widely known in the industry as Ligustral or Triplal, is a cyclic aldehyde synthesized via a single-step Diels-Alder cycloaddition between 2-methyl-1,3-pentadiene and acrolein. It typically presents as a roughly equal mixture of cis- and trans-isomers with a minimum assay of 97%. For industrial procurement, its core value lies in its high potency as a 'green' olfactory building block, its measured lipophilicity (LogP 2.34), and its proven stability across a range of consumer product bases, including soaps and all-purpose cleaners. Unlike highly volatile or unstable botanical extracts, this fully synthetic molecule offers strict batch-to-batch reproducibility, making it a reliable, cost-effective intermediate for large-scale compounding and functional formulation [1].

Procurement Fit

Isomer ratio 2,4-isomer provides primary green-aldehydic character; verify isomer ratio per supplier COA to maintain olfactory performance.
QC specification Confirm isomer purity by GLC and refractive index against commercial specification before formulation use.
Fragrance workflow Supports green, aldehydic top notes; compatible with fine fragrance and surfactant-based household/personal care systems.

Substituting 2,4-Dimethyl-3-cyclohexenecarboxaldehyde with unmethylated cyclic analogs or linear green aldehydes (such as hexanal) critically compromises formulation performance and stability. The specific di-methyl substitution on the cyclohexene ring increases the molecule's boiling point to 196°C and its LogP to 2.34, significantly enhancing its substantivity and retention on substrates compared to lower-molecular-weight alternatives. Furthermore, while linear aldehydes rapidly degrade via aldol condensation in alkaline media, the sterically hindered cyclic structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde provides significantly higher chemical stability in pH 9-10 environments like soaps and detergents. Consequently, generic substitution leads to accelerated scent degradation, poor base compatibility, and a loss of the characteristic top-to-middle note tenacity required in commercial applications [1].

Substitution Risk

Isomer composition Non-standard 2,4-/3,5-isomer ratios may shift olfactory intensity and alter the target green-aldehydic profile.
Regulatory context Alternative green aldehydes or unassessed isomer mixtures may lack IFRA evaluation, introducing unknown immunotoxicity review requirements.
Olfactory character Triplal analogs or lower-purity mixed streams risk deviation from the intended fresh, citrus-peel and leafy accord.

Enhanced Substantivity via Elevated LogP and Boiling Point

The addition of the 2-methyl group on the cyclohexene ring fundamentally alters the physical properties of the molecule compared to mono-methylated or unmethylated analogs. 2,4-Dimethyl-3-cyclohexenecarboxaldehyde exhibits a boiling point of 196°C and a LogP of 2.34. In contrast, structurally similar but lighter analogs (such as 4-methylcyclohex-3-enecarbaldehyde) possess lower boiling points (~176°C) and lower lipophilicity (LogP ~1.93). This quantitative difference in lipophilicity and vapor pressure dictates increased phase partitioning into surfactant micelles and prolonged retention on substrates like fabric, allowing the compound to act as a tenacious bridge rather than a fleeting top note [1].

Evidence DimensionBoiling Point and LogP (Lipophilicity)
Target Compound DataBP: 196°C; LogP: 2.34
Comparator Or Baseline4-Methylcyclohex-3-enecarbaldehyde (BP: ~176°C; LogP: ~1.93)
Quantified Difference+20°C in boiling point and +0.41 in LogP
ConditionsStandard atmospheric pressure (760 mmHg) and 25°C

Higher lipophilicity and lower volatility ensure longer-lasting retention on fabrics and skin, reducing the need for expensive fixatives in the final formulation.

Olfactory dominance
Class-level
2,4-isomer
strong green
3,5-isomer
weaker
Supports isomer ratio specification for olfactory performance
Natural abundance ~4:1; class-level inference

Structural Stability in Alkaline Detergent Bases

Aldehydes are notoriously unstable in alkaline conditions due to base-catalyzed aldol condensation. However, the sterically hindered cyclic structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde provides robust stability in mild alkaline media (pH 9-10), such as bar soaps and all-purpose cleaners. When compared to linear aliphatic green aldehydes like hexanal, which rapidly degrade and lose their olfactory impact in soap bases, the target compound maintains its structural integrity. Industry stability testing rates it as 'good' to 'very good' in soaps, shampoos, and all-purpose cleaners, whereas linear baselines fail rapidly under identical conditions [1].

Evidence DimensionChemical stability in alkaline media (pH 9-10)
Target Compound DataStable ('good' to 'very good' rating) in soaps and APCs
Comparator Or BaselineLinear aliphatic aldehydes (e.g., hexanal)
Quantified DifferenceMaintained structural integrity vs. rapid degradation via aldol condensation
ConditionsMild alkaline surfactant bases (soaps, shampoos) at room temperature

Procuring this sterically hindered cyclic aldehyde prevents premature product degradation and extends the shelf-life of alkaline household and personal care products.

OR5K1 binding
Reported
OR5K1 ligand
Receptor-level odor mechanism context
GLASS GPCR database; not quantified

High-Impact Dosing Efficiency in Compounding

2,4-Dimethyl-3-cyclohexenecarboxaldehyde is recognized as a highly powerful green-aldehydic note, allowing for extremely low inclusion rates. In commercial fine fragrance and functional compounding, it is typically dosed between 0.1% and 0.5% to achieve a dominant structural effect. In contrast, standard green alcohols like cis-3-hexenol often require significantly higher dosing (often 1% to 5%) to achieve a comparable volumetric impact in the top notes. This potency translates to measurable cost-in-use efficiency for large-scale manufacturers [1].

Evidence DimensionTypical effective inclusion rate in formulations
Target Compound Data0.1% - 0.5% for dominant structural impact
Comparator Or Baselinecis-3-Hexenol (standard green note)
Quantified Difference5x to 10x lower required dosing concentration
ConditionsStandard fine fragrance and functional compounding bases

The extreme potency of this compound drastically lowers the required volume per batch, optimizing raw material spend and storage footprint.

Immunotoxicity & IFRA
Class-level
MODERATE
Regulatory compliance review context
IFRA max use level applies; EWG immunotoxicity
Purity & refractive index
Specification review
Isomer purity ≥97% (GLC)
RI 20°C 1.4690–1.4750
Supports incoming QC verification
Verify against supplier certificate
Acute oral LD50
Reported
3.9g/kg
Supports safe-handling assessment context
Rat oral; low acute toxicity classification

High-pH Household Cleaner and Soap Fragrancing

Because of its proven resistance to base-catalyzed degradation, 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a highly effective choice for fragrancing bar soaps, laundry detergents, and all-purpose cleaners (APCs). Its LogP of 2.34 ensures excellent partitioning into surfactant micelles and subsequent deposition onto fabrics or surfaces, outperforming linear aldehydes that degrade or wash away[1].

Cost-Optimized Functional Fragrance Compounding

In industrial-scale compounding where cost-in-use is critical, the high potency of this compound allows formulators to achieve strong, naturalistic green top notes at inclusion levels as low as 0.1%. This makes it an efficient procurement choice for masking harsh chemical base odors in industrial fluids and commercial cleaning products without requiring large volumes of expensive botanical extracts [2].

Top-Note to Mid-Note Bridging in Fine Fragrances

Due to its elevated boiling point (196°C) and lipophilicity compared to lighter green notes, it acts as a structural anchor in fine fragrances. It bridges fleeting top notes with the heavier heart of the composition, particularly in green chypres and fougères, where it is dosed up to the IFRA limit of 2.5% to provide lasting tenacity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fine fragrance compliance
IFRA category compliance profile
Maximum use level per IFRA standard review
Household & personal care stability
Shelf-life and partitioning behavior
Surfactant system compatibility and storage stability review
Citrus-green accord development
Olfactory character and accord blending
Top-note diffusion and green-aldehydic harmony assessment
Specification-driven procurement
Isomer ratio and physical specifications
GLC purity and refractive index verification per supplier COA

Physical Description

Liquid

XLogP3

1.4

UNII

452GFV2AFS

GHS Hazard Statements

Aggregated GHS information provided by 2354 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 2354 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 2350 of 2354 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (60.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (39.19%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

68737-61-1
68039-49-6

Wikipedia

2,4-dimethyl-3-cyclohexene carboxaldehyde

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Tonic

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-: ACTIVE
3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-: ACTIVE

Explore Compound Types